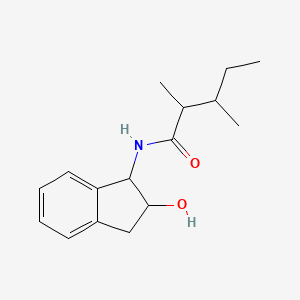
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxy-3-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxy-3-phenylbutan-1-one, also known as DIQB, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. DIQB belongs to the class of isoquinoline alkaloids, which are known for their pharmacological properties.
Wirkmechanismus
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxy-3-phenylbutan-1-one exerts its pharmacological effects through multiple mechanisms. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation. This compound also activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant defense mechanisms. Additionally, this compound has been shown to inhibit the activity of COX-2 and 5-LOX, enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to reduce oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxy-3-phenylbutan-1-one in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have low toxicity and high bioavailability. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxy-3-phenylbutan-1-one. One area of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various disease models. Finally, clinical trials are needed to determine the safety and efficacy of this compound as a potential therapeutic agent.
Synthesemethoden
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxy-3-phenylbutan-1-one can be synthesized through the condensation reaction of 2-(3,4-dihydro-1H-isoquinolin-2-yl) acetaldehyde and 3-hydroxy-3-phenylbutan-1-one in the presence of a base catalyst. The reaction yields this compound as a yellow crystalline solid with a melting point of 179-181°C.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxy-3-phenylbutan-1-one has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxy-3-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-19(22,17-9-3-2-4-10-17)13-18(21)20-12-11-15-7-5-6-8-16(15)14-20/h2-10,22H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXOCSKJJCPTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCC2=CC=CC=C2C1)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[[[Phenyl(pyridin-2-yl)methyl]amino]methyl]oxan-4-yl]methanol](/img/structure/B6638035.png)
![1-[[4-(hydroxymethyl)phenyl]methyl]-3,4-dihydro-2H-quinoline-4-carboxamide](/img/structure/B6638037.png)
![[4-[[Methyl-[(3,4,5-trifluorophenyl)methyl]amino]methyl]phenyl]methanol](/img/structure/B6638040.png)
![N-[1-[2-(2,5-difluorophenyl)ethylamino]-3-hydroxy-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B6638045.png)
![3-Chloro-4-[2-(1-hydroxyethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B6638070.png)
![[6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol](/img/structure/B6638074.png)
![(E)-1-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]-3-(5-hydroxypyridin-3-yl)prop-2-en-1-one](/img/structure/B6638079.png)

![3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-1-phenylpyrrolidin-2-one](/img/structure/B6638095.png)
![3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide](/img/structure/B6638126.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide](/img/structure/B6638141.png)
![3-fluoro-2-[2-[2-(1H-indol-3-yl)ethyl-[(3-methoxyphenyl)methyl]amino]-2-oxoethoxy]benzoic acid](/img/structure/B6638149.png)
![2-[1-(1-Phenylcyclopentanecarbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638152.png)
![6-(5-ethyl-2-methylpyrazol-3-yl)-4-N-[3-(2-methylphenoxy)propyl]pyrimidine-2,4-diamine](/img/structure/B6638157.png)